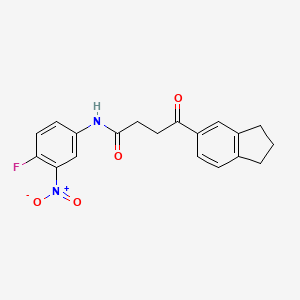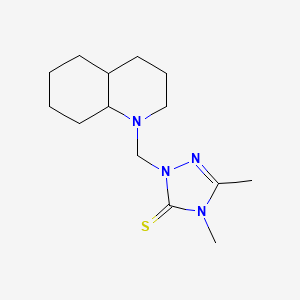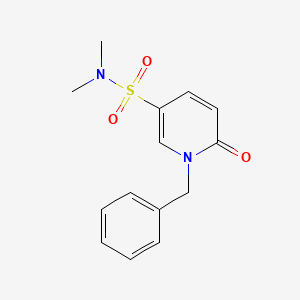
4-(2,3-dihydro-1H-inden-5-yl)-N-(4-fluoro-3-nitrophenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-inden-5-yl)-N-(4-fluoro-3-nitrophenyl)-4-oxobutanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a subject of interest for many researchers. In
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-N-(4-fluoro-3-nitrophenyl)-4-oxobutanamide A is not fully understood. However, studies have shown that it inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. By inhibiting NF-κB, this compound A reduces the production of pro-inflammatory cytokines, which are responsible for inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound A has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote apoptosis. Additionally, this compound A has been shown to have a protective effect on the liver, reducing liver damage caused by alcohol consumption.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2,3-dihydro-1H-inden-5-yl)-N-(4-fluoro-3-nitrophenyl)-4-oxobutanamide A in lab experiments is its specificity. It has been shown to selectively inhibit the activity of NF-κB, without affecting other transcription factors. This specificity makes it a useful tool for studying the role of NF-κB in various biological processes. However, one of the limitations of using this compound A in lab experiments is its cytotoxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(2,3-dihydro-1H-inden-5-yl)-N-(4-fluoro-3-nitrophenyl)-4-oxobutanamide A. One direction is to further investigate its mechanism of action. Although it has been shown to inhibit NF-κB, the exact mechanism by which it does so is not fully understood. Another direction is to study the potential use of this compound A in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, there is a need to develop more specific and less toxic analogs of this compound A for use in lab experiments and potential drug development.
Conclusion
This compound A is a synthetic compound that has shown promising results in various studies. It has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. This compound A inhibits the activity of NF-κB, reducing inflammation and promoting apoptosis. Although it has some limitations, such as cytotoxicity, this compound A is a useful tool for studying the role of NF-κB in various biological processes. There are several future directions for the study of this compound A, including investigating its mechanism of action and developing more specific and less toxic analogs.
Méthodes De Synthèse
4-(2,3-dihydro-1H-inden-5-yl)-N-(4-fluoro-3-nitrophenyl)-4-oxobutanamide A is synthesized through a multistep process that involves the reaction of two different compounds. The first step involves the reaction of 4-fluoro-3-nitroaniline with ethyl 4-chloroacetoacetate to form 4-fluoro-3-nitrophenyl-4-oxobutanoate. In the second step, the product obtained in the first step is reacted with 2,3-dihydroindene-1-carboxylic acid to form this compound A.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-inden-5-yl)-N-(4-fluoro-3-nitrophenyl)-4-oxobutanamide A has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. This compound A has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-N-(4-fluoro-3-nitrophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-16-7-6-15(11-17(16)22(25)26)21-19(24)9-8-18(23)14-5-4-12-2-1-3-13(12)10-14/h4-7,10-11H,1-3,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBGZZUVFXMYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)

![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)
![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)


![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)

